2-(Oxan-3-yl)pyrrolidine
Overview
Description
2-(Oxan-3-yl)pyrrolidine is a nitrogen-containing heterocyclic compound. Its chemical structure consists of a pyrrolidine ring fused with an oxane (tetrahydrofuran) moiety. The oxane group (also known as a tetrahydrofuran ring) contains a five-membered oxygen-containing ring, while the pyrrolidine ring comprises a five-membered nitrogen-containing ring. This compound exhibits interesting pharmacological properties due to its unique structural features.
Synthesis Analysis
The synthesis of 2-(Oxan-3-yl)pyrrolidine involves constructing the pyrrolidine ring and incorporating the oxane group. Researchers have employed various synthetic strategies:
- Ring Construction : Starting from different cyclic or acyclic precursors, chemists have successfully formed the pyrrolidine ring. These synthetic routes often involve cyclization reactions under specific conditions.
- Functionalization : Alternatively, preformed pyrrolidine rings (such as proline derivatives) can undergo functionalization to introduce the oxane group. This step allows modification of the compound’s properties.
Molecular Structure Analysis
The molecular structure of 2-(Oxan-3-yl)pyrrolidine is characterized by:
- Pyrrolidine Ring : The five-membered pyrrolidine ring contributes to the compound’s stereochemistry. Different stereoisomers and spatial orientations of substituents can lead to varying biological profiles.
- Oxane Group : The oxane moiety imparts non-planarity to the molecule, affecting its three-dimensional shape.
Chemical Reactions Analysis
The chemical reactivity of 2-(Oxan-3-yl)pyrrolidine depends on its functional groups. Researchers have explored its reactions with various reagents, leading to the synthesis of derivatives and analogs. These reactions include:
- Substitution Reactions : Substituents on the pyrrolidine and oxane rings can be modified through nucleophilic or electrophilic substitutions.
- Ring-Opening Reactions : The oxane ring can undergo ring-opening reactions, providing access to diverse intermediates.
Physical And Chemical Properties Analysis
- Physical State : 2-(Oxan-3-yl)pyrrolidine likely exists as a colorless to pale-yellow solid.
- Melting Point : The compound’s melting point falls within a specific range.
- Solubility : It may be soluble in common organic solvents.
- Stability : Stability under various conditions (light, temperature, pH) is essential for drug development.
Safety And Hazards
- Toxicity : Assessing the compound’s toxicity is crucial. Animal studies and in vitro assays provide insights.
- Handling Precautions : Researchers should handle 2-(Oxan-3-yl)pyrrolidine with care, following safety protocols.
Future Directions
Future research should focus on:
- Structure-Activity Relationship (SAR) : Investigate how modifications impact biological activity.
- Target Identification : Identify specific protein targets for drug development.
- Pharmacokinetics : Study absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
2-(oxan-3-yl)pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-4-9(10-5-1)8-3-2-6-11-7-8/h8-10H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBAKGYUFQRXSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCOC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-3-yl)pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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